molecular formula C7H6N4OS B14410512 6,7-Dihydro[1,3]thiazolo[3,2-a]purin-9(1H)-one CAS No. 86870-56-6

6,7-Dihydro[1,3]thiazolo[3,2-a]purin-9(1H)-one

Cat. No.: B14410512
CAS No.: 86870-56-6
M. Wt: 194.22 g/mol
InChI Key: LBXGLUYIOAXKBU-UHFFFAOYSA-N
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Description

6,7-Dihydro[1,3]thiazolo[3,2-a]purin-9(1H)-one is a heterocyclic compound that has garnered significant interest in the fields of organic and medicinal chemistry. This compound is characterized by a fused ring system that includes both thiazole and purine moieties, making it a unique structure with potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dihydro[1,3]thiazolo[3,2-a]purin-9(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminothiazole with a suitable aldehyde or ketone, followed by cyclization with a purine derivative. The reaction conditions often require the use of catalysts such as ZnO nanoparticles to facilitate the cyclization process .

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: 6,7-Dihydro[1,3]thiazolo[3,2-a]purin-9(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding dihydro or tetrahydro derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dihydro or tetrahydro derivatives.

Scientific Research Applications

6,7-Dihydro[1,3]thiazolo[3,2-a]purin-9(1H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6,7-Dihydro[1,3]thiazolo[3,2-a]purin-9(1H)-one involves its interaction with various molecular targets. The compound can inhibit specific enzymes or interact with cellular receptors, leading to its biological effects. For example, it has been shown to inhibit dipeptidyl peptidase-4, which is involved in glucose metabolism . Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress.

Comparison with Similar Compounds

Uniqueness: 6,7-Dihydro[1,3]thiazolo[3,2-a]purin-9(1H)-one is unique due to its specific ring fusion and the presence of both thiazole and purine moieties. This unique structure contributes to its diverse biological activities and makes it a valuable compound for further research and development.

Properties

CAS No.

86870-56-6

Molecular Formula

C7H6N4OS

Molecular Weight

194.22 g/mol

IUPAC Name

6,7-dihydro-1H-[1,3]thiazolo[3,2-a]purin-9-one

InChI

InChI=1S/C7H6N4OS/c12-6-4-5(9-3-8-4)10-7-11(6)1-2-13-7/h3H,1-2H2,(H,8,9)

InChI Key

LBXGLUYIOAXKBU-UHFFFAOYSA-N

Canonical SMILES

C1CSC2=NC3=C(C(=O)N21)NC=N3

Origin of Product

United States

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